1-m-Tolyl-1H-pyrazole
Overview
Description
Mechanism of Action
Target of Action
1-m-Tolyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . These activities suggest that the compound may target organisms such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that inhibits their growth or function . For instance, some pyrazole derivatives have displayed superior antipromastigote activity, which suggests they may interact with their targets to inhibit the growth or function of the parasites .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that these compounds may affect the biochemical pathways ofLeishmania and Plasmodium species . These effects could potentially disrupt the life cycle of these organisms, thereby inhibiting their growth and proliferation .
Result of Action
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that these compounds may result in the inhibition of the growth or function ofLeishmania and Plasmodium species . This could potentially lead to a reduction in the severity of diseases caused by these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-m-Tolyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of hydrazines with β-dicarbonyl compounds. For instance, the condensation of 3-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound . Another method includes the cyclization of diazoalkanes with nitrilimines in the presence of unsaturated hydrocarbons .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. One such method is the electrophilic cyclization of α,β-alkynic hydrazones mediated by copper(I) iodide in the presence of triethylamine . This method offers high yields and regioselectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-m-Tolyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
1-m-Tolyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-m-Tolyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a tolyl group.
1-Tosyl-1H-pyrazole: Contains a tosyl group, which imparts different chemical properties and applications.
3,5-Dimethyl-1H-pyrazole: Features additional methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(3-methylphenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIIQXAIUSWPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470359 | |
Record name | 1-m-Tolyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850380-23-3 | |
Record name | 1-m-Tolyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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